molecular formula C12H16FN B13596002 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine

Cat. No.: B13596002
M. Wt: 193.26 g/mol
InChI Key: JMAFITKSHIYBAR-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . It is a cyclopentanamine derivative, characterized by the presence of a fluoro and methyl group on the phenyl ring attached to the cyclopentane ring.

Preparation Methods

The synthesis of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction typically involves the coupling of a fluoro-substituted phenylboronic acid with a cyclopentanone derivative, followed by reductive amination to introduce the amine group.

Chemical Reactions Analysis

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine . This interaction can modulate various physiological processes and potentially lead to therapeutic effects.

Comparison with Similar Compounds

1-(4-Fluoro-2-methylphenyl)cyclopentan-1-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H16FN

Molecular Weight

193.26 g/mol

IUPAC Name

1-(4-fluoro-2-methylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C12H16FN/c1-9-8-10(13)4-5-11(9)12(14)6-2-3-7-12/h4-5,8H,2-3,6-7,14H2,1H3

InChI Key

JMAFITKSHIYBAR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C2(CCCC2)N

Origin of Product

United States

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